3-[2-(Chloromethyl)butyl]furan
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Overview
Description
3-[2-(Chloromethyl)butyl]furan is an organic compound with the molecular formula C9H13ClO It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Chloromethyl)butyl]furan can be achieved through several methods. One common approach involves the reaction of furan with 2-(chloromethyl)butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like tetrahydrofuran or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Chloromethyl)butyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide, sodium thiolate, or sodium alkoxide are employed under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with aldehyde or carboxylic acid groups.
Reduction: Alkyl-substituted furan derivatives.
Substitution: Furan derivatives with various functional groups replacing the chloromethyl group.
Scientific Research Applications
3-[2-(Chloromethyl)butyl]furan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[2-(Chloromethyl)butyl]furan involves its interaction with molecular targets and pathways within biological systems. The chloromethyl group can undergo nucleophilic substitution reactions with biomolecules, leading to the formation of covalent bonds. This interaction can affect the function of enzymes, receptors, or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(chloromethyl)furan: A similar compound with two chloromethyl groups on the furan ring.
2-(Chloromethyl)furan: A simpler derivative with a single chloromethyl group.
3-(Chloromethyl)furan: Another related compound with the chloromethyl group at a different position on the furan ring.
Uniqueness
3-[2-(Chloromethyl)butyl]furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClO |
---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
3-[2-(chloromethyl)butyl]furan |
InChI |
InChI=1S/C9H13ClO/c1-2-8(6-10)5-9-3-4-11-7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
MHPAPICLFFRXGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=COC=C1)CCl |
Origin of Product |
United States |
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